Cyclododecanol;cyclododecanone;nitric acid
Overview
Description
Cyclododecanol, cyclododecanone, and nitric acid are three distinct compounds with unique properties and applications. Cyclododecanol is a twelve-carbon cyclic alcohol, cyclododecanone is a twelve-carbon cyclic ketone, and nitric acid is a strong oxidizing agent commonly used in various chemical reactions.
Preparation Methods
Cyclododecanol
Cyclododecanol can be synthesized through the hydrogenation of cyclododecanone. This process involves the reduction of cyclododecanone using hydrogen gas in the presence of a metal catalyst such as palladium or platinum .
Cyclododecanone
Cyclododecanone is typically produced by the oxidation of cyclododecane or cyclododecanol. One common method involves the use of nitric acid as the oxidizing agent, which converts cyclododecanol to cyclododecanone . Industrial production methods often employ catalytic oxidation processes to achieve high yields and purity .
Nitric Acid
Nitric acid is produced industrially through the Ostwald process, which involves the catalytic oxidation of ammonia to produce nitrogen dioxide, followed by the absorption of nitrogen dioxide in water to form nitric acid .
Chemical Reactions Analysis
Cyclododecanol
Cyclododecanol undergoes various chemical reactions, including:
Reduction: Cyclododecanol can be reduced to cyclododecane using hydrogen gas in the presence of a metal catalyst.
Cyclododecanone
Cyclododecanone is involved in several reactions, including:
Reduction: Cyclododecanone can be reduced to cyclododecanol using hydrogen gas and a metal catalyst.
Condensation: Cyclododecanone can undergo aldol condensation reactions to form larger cyclic compounds.
Nitric Acid
Nitric acid is a strong oxidizing agent and participates in various reactions, including:
Scientific Research Applications
Cyclododecanol
Cyclododecanol is used in the synthesis of various chemicals and materials. It serves as an intermediate in the production of fragrances, lubricants, and plasticizers .
Cyclododecanone
Cyclododecanone is primarily used as a precursor to 1,12-dodecanedioic acid and laurolactam, which are important intermediates in the production of specialized nylons and other polymers . It is also used in the synthesis of fragrances and pharmaceuticals .
Nitric Acid
Nitric acid is widely used in the chemical industry for the production of fertilizers, explosives, and dyes . It is also used in the manufacture of various organic and inorganic compounds .
Mechanism of Action
Cyclododecanol
Cyclododecanol exerts its effects primarily through its chemical reactivity. It can undergo oxidation and reduction reactions, which are essential in various synthetic processes .
Cyclododecanone
Cyclododecanone acts as a key intermediate in the synthesis of various compounds. Its reactivity in condensation and reduction reactions makes it valuable in the production of polymers and other materials .
Nitric Acid
Nitric acid acts as a strong oxidizing agent, facilitating the oxidation of various substrates. It can donate oxygen atoms to other compounds, leading to the formation of new products .
Comparison with Similar Compounds
Cyclododecanol
Similar compounds include other cyclic alcohols such as cyclohexanol and cyclooctanol. Cyclododecanol is unique due to its larger ring size, which imparts different physical and chemical properties .
Cyclododecanone
Similar compounds include other cyclic ketones such as cyclohexanone and cyclooctanone. Cyclododecanone’s larger ring size and specific reactivity make it distinct from these smaller cyclic ketones .
Nitric Acid
Similar compounds include other strong acids such as sulfuric acid and hydrochloric acid. Nitric acid’s strong oxidizing properties set it apart from these other acids .
Properties
IUPAC Name |
cyclododecanol;cyclododecanone;nitric acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O.C12H22O.HNO3/c2*13-12-10-8-6-4-2-1-3-5-7-9-11-12;2-1(3)4/h12-13H,1-11H2;1-11H2;(H,2,3,4) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHSWKJEVNWSOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC(CCCCC1)O.C1CCCCCC(=O)CCCCC1.[N+](=O)(O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H47NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72162-23-3, 127153-83-7 | |
Record name | Nitric acid, reaction products with cyclododecanol and cyclododecanone, by-products from, high-boiling fraction | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72162-23-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nitric acid, reaction products with cyclododecanol and cyclododecanone, by-products from, high-boiling fraction, Me esters | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=127153-83-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nitric acid, reaction products with cyclododecanol and cyclododecanone, by-products from, high-boiling fraction | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072162233 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nitric acid, reaction products with cyclododecanol and cyclododecanone, by-products from, high-boiling fraction | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Nitric acid, reaction products with cyclododecanol and cyclododecanone, by-products from, high-boiling fraction | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.462 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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